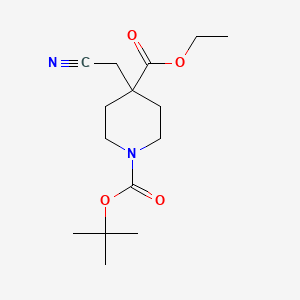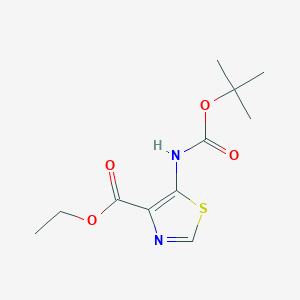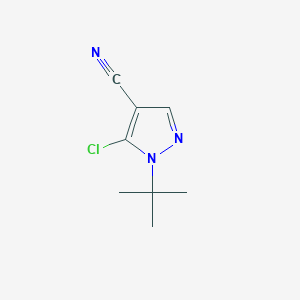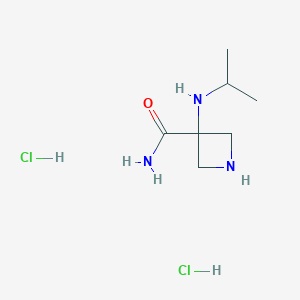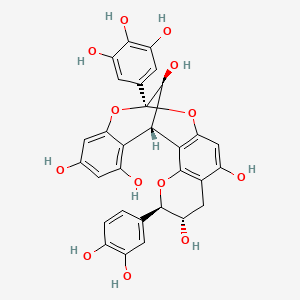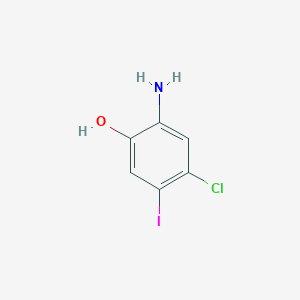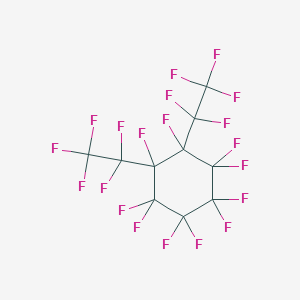
Perfluoro(1,2-dietilciclohexano)
Descripción general
Descripción
Perfluoro-1,2-dimethylcyclohexane is used in the method for manufacturing surface nanoprotrusion structure using a polymer stamp with colloidal particles . The molecule contains a total of 24 bond(s) including 24 non-H bond(s) and 1 six-membered ring(s) .
Molecular Structure Analysis
The molecular structure of Perfluoro-1,2-dimethylcyclohexane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The linear formula is C6F10(CF3)2 .Physical and Chemical Properties Analysis
Perfluoro-1,2-dimethylcyclohexane is a clear, colorless liquid with a relatively high density . It has a boiling point of 101.5±0.0 °C at 760 mmHg and a density of 1.8±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones de Perfluoro(1,2-dietilciclohexano)
Perfluoro(1,2-dietilciclohexano) es un compuesto perfluorado con propiedades únicas que lo hacen adecuado para diversas aplicaciones científicas. A continuación, se presenta un análisis detallado de sus posibles aplicaciones en diferentes campos de investigación.
Seguimiento ambiental: Los compuestos perfluorados se utilizan a menudo como trazadores en estudios ambientales debido a su estabilidad y sus distintas firmas químicas. El perfluoro(1,2-dietilciclohexano) podría utilizarse para rastrear las vías de contaminación y comprender la distribución de contaminantes en el medio ambiente.
Membranas de intercambio de protones (PEM): En el campo de la energía, se han explorado los compuestos perfluorados para su uso en pilas de combustible PEM. La estructura química del perfluoro(1,2-dietilciclohexano) puede permitir que actúe como un componente en la membrana, facilitando el transporte de protones mientras se mantiene la resistencia química .
Mecanismo De Acción
Target of Action
Perfluoro(1,2-diethylcyclohexane) is a type of per- and polyfluoroalkyl substance (PFAS). The primary targets of PFAS are believed to be the peroxisome proliferator receptors (PPRs), particularly the alpha subtype . PPRs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes.
Mode of Action
The interaction of Perfluoro(1,2-diethylcyclohexane) with its targets involves the activation of peroxisome proliferator receptor alpha (PPRα). This activation is considered the primary mechanism of action in rodent hepatocyte-induced proliferation . The human relevance of this mechanism is uncertain .
Biochemical Pathways
The activation of PPRα by PFAS affects various biochemical pathways. RNA-sequencing studies have shown that PFAS exposure results in the differential expression of several genes . Upstream regulator analysis revealed that all three PFAS induced activation of p53 and inhibition of androgen receptor and NR1D1, a transcriptional repressor important in circadian rhythm .
Pharmacokinetics
They are resistant to metabolic degradation, which can lead to long biological half-lives .
Result of Action
The activation of PPRα by Perfluoro(1,2-diethylcyclohexane) can lead to several adverse effects on the liver, including increased proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Perfluoro(1,2-diethylcyclohexane). For instance, the presence of other chemicals in the environment can affect its bioavailability and toxicity. Furthermore, the compound’s stability and resistance to degradation mean that it can persist in the environment for extended periods .
Safety and Hazards
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4,5,6-decafluoro-5,6-bis(1,1,2,2,2-pentafluoroethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F20/c11-1(5(17,18)9(25,26)27)2(12,6(19,20)10(28,29)30)4(15,16)8(23,24)7(21,22)3(1,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDOFOJJNOOWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F)(C(C(F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681080 | |
| Record name | 1,1,2,2,3,3,4,4,5,6-Decafluoro-5,6-bis(pentafluoroethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75169-49-2 | |
| Record name | 1,1,2,2,3,3,4,4,5,6-Decafluoro-5,6-bis(pentafluoroethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride](/img/structure/B1501537.png)
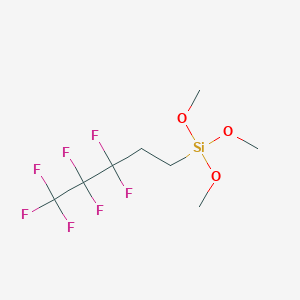
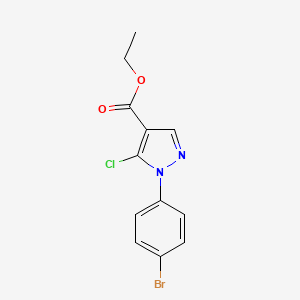
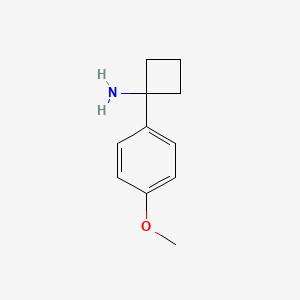
![(R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1501555.png)
